molecular formula C15H16FN3O3 B2864256 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide CAS No. 921582-80-1

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide

Cat. No. B2864256
M. Wt: 305.309
InChI Key: JAIZNTWXCIWOSZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and any known uses or applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. This could provide insights into the compound’s chemical properties and potential uses.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Potential Antipsychotic and Antitumor Activities

Compounds structurally related to 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide have been explored for their potential in treating various conditions. For example, 2-phenylpyrroles, synthesized as conformationally restricted analogues of certain antipsychotic drugs, have shown promise as new classes of sodium-independent dopamine D-2 antagonists. These compounds may be particularly useful as potential antipsychotics with a low propensity to induce acute extrapyramidal side effects (van Wijngaarden et al., 1987). Furthermore, novel 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated against various cancer cell lines, indicating their potential as cytotoxic agents (Aliabadi et al., 2010).

Imaging and Diagnostic Applications

Compounds with structural similarities are also being used in imaging and diagnostic studies. For instance, fluorine-18 labeled compounds, such as MEFWAY and MPPF, have been developed for positron emission tomography (PET) imaging to study serotonin 5-HT1A receptors. These compounds offer insights into the serotonergic neurotransmission and are potential tools for investigating neuropsychiatric disorders (Plenevaux et al., 2000).

Antimicrobial and Antitubercular Activities

The synthesis and study of fluoroquinolone-based 4-thiazolidinones highlight the antimicrobial potential of these compounds. They are derived from fluoroquinolones, indicating their relevance in developing new antimicrobial agents (Patel & Patel, 2010). Additionally, pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have shown potent anti-TB activity, suggesting their importance in the design of antitubercular agents (Bodige et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-3-8-17-15(21)14-12(22-2)9-13(20)19(18-14)11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZNTWXCIWOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

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